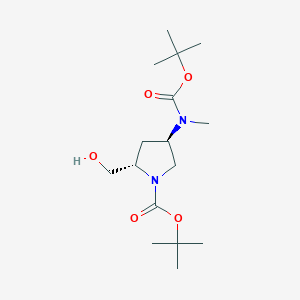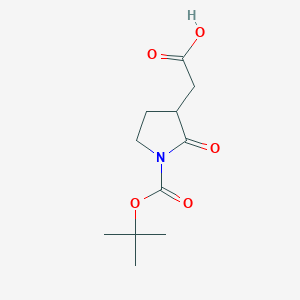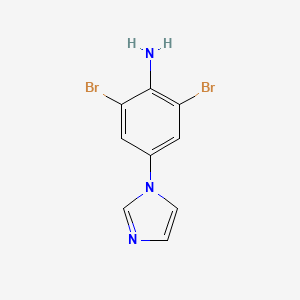![molecular formula C18H16N2O2 B12945707 Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate](/img/structure/B12945707.png)
Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a benzimidazole ring fused with a benzene ring, an ethyl ester group, and a phenylacrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl 3-bromopropionate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Wirkmechanismus
The mechanism of action of Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate can be compared with other imidazole derivatives, such as:
2-(1H-imidazol-1-yl)ethanol: Known for its antifungal properties.
2-(1H-benzo[d]imidazol-2-yl)acetonitrile: Studied for its potential as an anticancer agent.
2-(1H-benzo[d]imidazol-2-yl)acetate: Used in the synthesis of various heterocyclic compounds with biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H16N2O2 |
|---|---|
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
ethyl (E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)14(12-13-8-4-3-5-9-13)17-19-15-10-6-7-11-16(15)20-17/h3-12H,2H2,1H3,(H,19,20)/b14-12+ |
InChI-Schlüssel |
QKBUQPKNLKIARZ-WYMLVPIESA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1)/C2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)


![Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)







![tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945722.png)
